molecular formula C11H10I3NO3 B099058 N-Methyl-2',4',6'-triiodosuccinanilic acid CAS No. 18982-98-4

N-Methyl-2',4',6'-triiodosuccinanilic acid

Cat. No. B099058
CAS RN: 18982-98-4
M. Wt: 584.91 g/mol
InChI Key: DBINQVZCEVWFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2',4',6'-triiodosuccinanilic acid (MISA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MISA is a triiodinated derivative of succinyl anilide, which is synthesized through a multistep process.

Mechanism Of Action

N-Methyl-2',4',6'-triiodosuccinanilic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to selectively accumulate in certain cells and bind to specific receptors. In cancer cells, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to induce cell death through the activation of caspases, which are enzymes involved in apoptosis. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.

Biochemical And Physiological Effects

N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the contrast of CT scans, allowing for better visualization of tissues and organs. In cancer treatment, N-Methyl-2',4',6'-triiodosuccinanilic acid induces cell death in cancer cells, while sparing normal cells. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.

Advantages And Limitations For Lab Experiments

N-Methyl-2',4',6'-triiodosuccinanilic acid has several advantages for lab experiments, including its high iodine content, which enhances the contrast of images in medical imaging, and its ability to selectively accumulate in certain cells, making it a useful tool for studying specific cellular processes. However, N-Methyl-2',4',6'-triiodosuccinanilic acid also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for N-Methyl-2',4',6'-triiodosuccinanilic acid research, including the development of new applications in medical imaging and cancer treatment, as well as further studies on its mechanism of action and potential toxicity. Additionally, N-Methyl-2',4',6'-triiodosuccinanilic acid could be used as a tool to study other cellular processes beyond GABA receptors in neuroscience research. Overall, N-Methyl-2',4',6'-triiodosuccinanilic acid has significant potential for various applications, and further research is needed to fully understand its capabilities and limitations.

Synthesis Methods

The synthesis of N-Methyl-2',4',6'-triiodosuccinanilic acid involves a multistep process that starts with the reaction of succinic anhydride with aniline to form succinyl anilide. This intermediate product is then reacted with iodine and sodium hydroxide to form the di-iodo derivative. The final step involves the reaction of the di-iodo derivative with methyl iodide to form N-Methyl-2',4',6'-triiodosuccinanilic acid.

Scientific Research Applications

N-Methyl-2',4',6'-triiodosuccinanilic acid has been extensively studied for its potential applications in various fields, including medical imaging, cancer treatment, and neuroscience research. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid is used as a contrast agent for computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. N-Methyl-2',4',6'-triiodosuccinanilic acid has also been studied for its potential use in cancer treatment, as it has been shown to selectively accumulate in cancer cells and induce cell death. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been used as a tool to study the function of GABA receptors, which are involved in the regulation of neuronal activity.

properties

CAS RN

18982-98-4

Product Name

N-Methyl-2',4',6'-triiodosuccinanilic acid

Molecular Formula

C11H10I3NO3

Molecular Weight

584.91 g/mol

IUPAC Name

4-oxo-4-(2,4,6-triiodo-N-methylanilino)butanoic acid

InChI

InChI=1S/C11H10I3NO3/c1-15(9(16)2-3-10(17)18)11-7(13)4-6(12)5-8(11)14/h4-5H,2-3H2,1H3,(H,17,18)

InChI Key

DBINQVZCEVWFLC-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O

Canonical SMILES

CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O

synonyms

3-[[N-Methyl-N-(2,4,6-triiodophenyl)amino]carbonyl]propionic acid

Origin of Product

United States

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